molecular formula C6H8N2O3 B15221815 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B15221815
M. Wt: 156.14 g/mol
InChI Key: QNFVWVMVOYGITG-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a pyrazole ring and an acetic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-2-pyrazolin-5-one, which is then further reacted with chloroacetic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride for acylation or alcohols for esterification are commonly employed.

Major Products

The major products formed from these reactions include various pyrazole derivatives, esters, and amides, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a pyrazole ring and an acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-(2-methyl-5-oxo-1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C6H8N2O3/c1-8-3-4(2-5(9)10)6(11)7-8/h3H,2H2,1H3,(H,7,11)(H,9,10)

InChI Key

QNFVWVMVOYGITG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N1)CC(=O)O

Origin of Product

United States

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